molecular formula C19H18N4O2S B11082375 N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide

N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No.: B11082375
M. Wt: 366.4 g/mol
InChI Key: KRVFUPXMNZLEJK-UHFFFAOYSA-N
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Description

N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with 4-aminophenylacetamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation of the amino group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and acetylamino groups play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}phenyl)acetamide
  • N-(4-{2-[4-(acetylamino)phenyl]-2-hydroxyacetyl}phenyl)acetamide

Uniqueness

N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both acetylamino and phenylamino groups

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[4-[2-(4-acetamidoanilino)-1,3-thiazol-4-yl]phenyl]acetamide

InChI

InChI=1S/C19H18N4O2S/c1-12(24)20-15-5-3-14(4-6-15)18-11-26-19(23-18)22-17-9-7-16(8-10-17)21-13(2)25/h3-11H,1-2H3,(H,20,24)(H,21,25)(H,22,23)

InChI Key

KRVFUPXMNZLEJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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